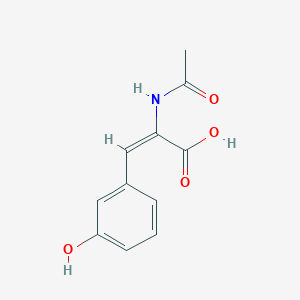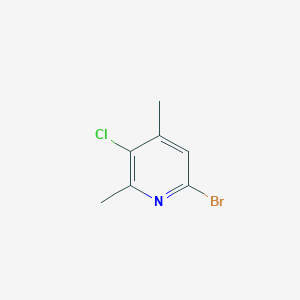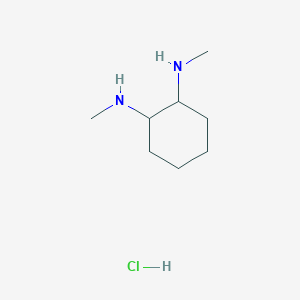![molecular formula C7H6N2 B7980946 Pyrrolo[1,2-a]pyrimidine CAS No. 274-66-8](/img/structure/B7980946.png)
Pyrrolo[1,2-a]pyrimidine
描述
Pyrrolo[1,2-a]pyrimidine is a fused heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest due to its unique structural properties and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been found to exhibit a range of biological activities, making them valuable in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder reaction. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino ring-closure followed by microwave-induced retro Diels-Alder protocols to yield this compound enantiomers . Another method involves the synthesis of unsymmetrically tetrasubstituted pyrroles, which are then used to synthesize pyrrolo[1,2-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-induced reactions and metal-free methods are particularly advantageous for industrial applications due to their efficiency and scalability.
化学反应分析
Types of Reactions: Pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the pyrrole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives.
科学研究应用
Pyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of pyrrolo[1,2-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific mechanism of action depends on the structure of the derivative and its target.
相似化合物的比较
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,4-c]pyridine
- Pyrrolo[1,2-a]pyrazine
Comparison: Pyrrolo[1,2-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. Compared to pyrrolo[2,3-d]pyrimidine, it has a different fusion pattern, which affects its reactivity and biological activity. Pyrrolo[3,4-c]pyridine and pyrrolo[1,2-a]pyrazine also differ in their ring structures and substitution patterns, leading to variations in their chemical and biological properties .
属性
IUPAC Name |
pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDKAABFESSFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312973 | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-66-8 | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,5,6-Trichlorobenzo[d]oxazole](/img/structure/B7980920.png)



